molecular formula C13H19Cl2NO3S B4536095 1-(2,6-dichlorophenyl)-N-(3-isopropoxypropyl)methanesulfonamide

1-(2,6-dichlorophenyl)-N-(3-isopropoxypropyl)methanesulfonamide

Cat. No. B4536095
M. Wt: 340.3 g/mol
InChI Key: KFVCKJNSANCKSD-UHFFFAOYSA-N
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Description

1-(2,6-dichlorophenyl)-N-(3-isopropoxypropyl)methanesulfonamide is a chemical compound that has been studied for its synthesis, molecular structure, chemical reactions, and properties. This compound, like many others in its class, plays a crucial role in various chemical reactions and has specific physical and chemical properties that make it of interest in scientific research.

Synthesis Analysis

The synthesis of compounds related to 1-(2,6-dichlorophenyl)-N-(3-isopropoxypropyl)methanesulfonamide involves complex chemical reactions. For instance, the methanesulfonic acid catalyzed reaction of dichlorophenyl-imidazolylmethanes with glycerol leads to the formation of corresponding methanesulfonates, which then cyclize to produce the title compounds. Such synthetic routes offer insights into the chemical versatility and reactivity of this class of compounds (Upadhyaya et al., 1997).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as N-(2,3-Dichlorophenyl)methanesulfonamide, reveals specific bond parameters and conformational characteristics. These structures highlight the spatial arrangement of atoms and functional groups, which is crucial for understanding the compound's reactivity and interactions (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

The chemical reactivity of 1-(2,6-dichlorophenyl)-N-(3-isopropoxypropyl)methanesulfonamide and its analogs is highlighted in their ability to undergo various chemical transformations. These include cyclizations, ring openings, and reactions with nucleophiles, showcasing the compound's potential in synthetic chemistry applications (Sakamoto et al., 1988).

Physical Properties Analysis

While specific studies on the physical properties of 1-(2,6-dichlorophenyl)-N-(3-isopropoxypropyl)methanesulfonamide were not found, research on similar compounds provides valuable insights. The physical properties, including solubility, melting points, and crystal structures, are determined by the molecular structure and are critical for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of compounds in this class, including their reactivity towards various reagents and conditions, play a significant role in their applications in chemical synthesis and other areas. For example, the reactivity of methanesulfonamide derivatives in N-acylation reactions underscores the importance of understanding these properties for developing chemoselective reagents (Kondo et al., 2000).

properties

IUPAC Name

1-(2,6-dichlorophenyl)-N-(3-propan-2-yloxypropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO3S/c1-10(2)19-8-4-7-16-20(17,18)9-11-12(14)5-3-6-13(11)15/h3,5-6,10,16H,4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVCKJNSANCKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNS(=O)(=O)CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorophenyl)-N-[3-(propan-2-yloxy)propyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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